

# Aminopyralid-Potassium: A Technical Guide to its Environmental Fate and Degradation Pathways

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## Compound of Interest

Compound Name: *Aminopyralid-potassium*

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## Introduction

**Aminopyralid-potassium**, the potassium salt of aminopyralid, is a systemic herbicide used for the control of broadleaf weeds in various settings, including pastures, rangelands, and non-crop areas.<sup>[1][2]</sup> Its mode of action involves mimicking natural plant growth hormones (auxins), leading to uncontrolled growth and eventual death of susceptible plant species.<sup>[3]</sup> An understanding of its environmental fate and degradation is crucial for assessing its potential ecological impact and ensuring its safe and effective use. This guide provides an in-depth technical overview of the environmental persistence, mobility, and degradation pathways of aminopyralid.

## Physicochemical Properties

Aminopyralid is a pyridine carboxylic acid derivative.<sup>[1]</sup> In the environment, the potassium salt readily dissociates, and the aminopyralid anion is the form that is subject to environmental fate processes.<sup>[4]</sup>

Property	Value	Reference
IUPAC Name	4-amino-3,6-dichloropyridine-2-carboxylic acid	<a href="#">[5]</a>
CAS Number	150114-71-9 (aminopyralid)	<a href="#">[6]</a>
Molecular Formula	C6H4Cl2N2O2	<a href="#">[5]</a>
Molecular Weight	207.0 g/mol	<a href="#">[5]</a>
Water Solubility	2480 mg/L	<a href="#">[7]</a>
Vapor Pressure	7.4 x 10^-11 torr	<a href="#">[7]</a>
pKa	2.56	<a href="#">[8]</a>

## Environmental Fate and Mobility

The environmental behavior of aminopyralid is characterized by its persistence in soil and its mobility in the aqueous phase.

## Persistence

Aminopyralid is generally persistent in the environment.[\[7\]](#) Its degradation is primarily influenced by microbial activity in the soil and photolysis in water.

Table 1: Summary of Aminopyralid Half-Life in Various Environmental Compartments

Compartment	Half-Life (DT50)	Conditions	References
Aerobic Soil	31.5 to 193 days (average 103.7 days)	Laboratory studies in various soil types	[7]
32 to 533 days (typical 103 days)	Field studies	[1][2]	
9 to 54 days	Field dissipation on bare ground	[7]	
Anaerobic Soil	Stable	Laboratory studies	[7]
Aquatic (Photolysis)	0.6 days	Shallow, clear water	[6][7]
Aquatic (Field Dissipation)	10.8 to 14.6 days	Treated ponds	[7]
Hydrolysis	Stable at pH 5, 7, and 9	Laboratory studies	[4]

## Mobility

Aminopyralid exhibits high mobility in most soil types, which is attributed to its high water solubility and low adsorption to soil particles.[7] This mobility creates a potential for leaching into groundwater and runoff into surface waters.[1][7]

The adsorption of aminopyralid to soil is influenced by soil pH, with adsorption generally increasing as pH decreases.[7] The key parameters governing its mobility are the soil-water partitioning coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Table 2: Soil Adsorption Coefficients for Aminopyralid

Parameter	Value Range	Soil Conditions	References
Kd (mL/g)	0.03 - 0.29	Near-neutral pH soils (pH 6.1 - 7.8)	[7]
0.15 - 0.72	Acidic soils	[7]	
Koc (mL/g)	1.05 - 7.54	Near-neutral pH soils	[7]
19.95 - 24.3	Acidic soils	[7]	

## Degradation Pathways

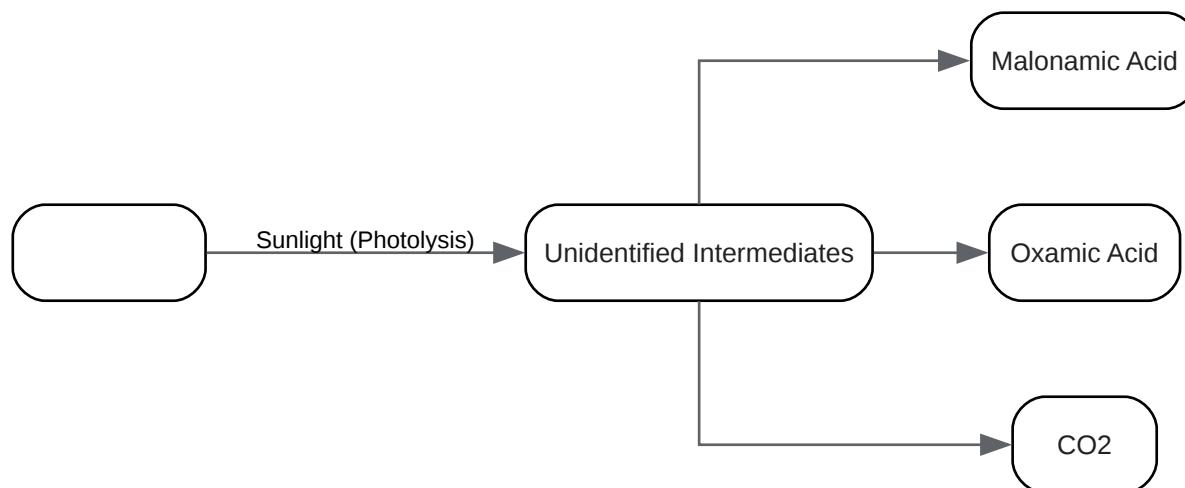
The primary routes of aminopyralid degradation in the environment are microbial metabolism in soil and photolysis in water.

### Aerobic Soil Metabolism

In aerobic soil environments, aminopyralid is moderately metabolized by microorganisms.[7] The degradation proceeds through the cleavage of the pyridine ring, ultimately leading to the formation of carbon dioxide and non-extractable residues.[7] No major persistent metabolites have been identified in significant quantities from this pathway.

### Photodegradation in Water

In the presence of sunlight, aminopyralid in clear, shallow water undergoes rapid photolysis.[6] [7] This process involves the breakdown of the aminopyralid molecule into smaller, simpler compounds. The major identified photolysis products are malonamic acid and oxamic acid.[5] [6]



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Caption: Aqueous Photodegradation Pathway of Aminopyralid.

## Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the environmental fate of aminopyralid, based on OECD guidelines.

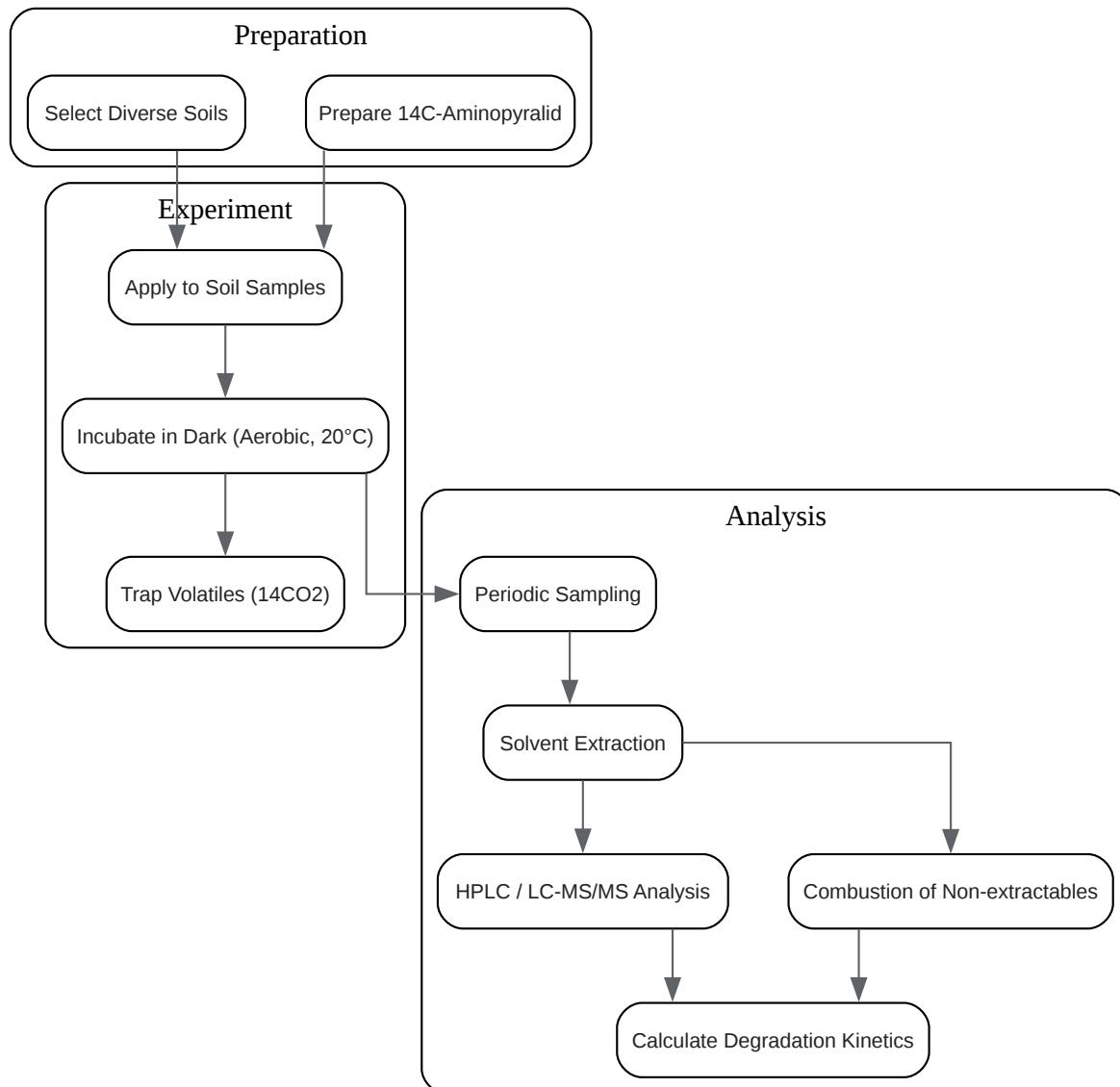
### Aerobic Soil Metabolism (based on OECD Guideline 307)

This study aims to determine the rate and pathway of aminopyralid degradation in soil under aerobic conditions.

#### Methodology:

- **Soil Selection:** At least four different soil types with varying textures, organic carbon content, and pH are selected.
- **Test Substance Application:** <sup>14</sup>C-labeled aminopyralid is applied to fresh soil samples at a concentration relevant to field application rates.
- **Incubation:** The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days.<sup>[9][10]</sup> A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

- Trapping of Volatiles: Evolved  $^{14}\text{CO}_2$  is trapped in an alkaline solution (e.g., potassium hydroxide), and other volatile organic compounds are trapped using a suitable adsorbent (e.g., polyurethane foam).
- Sampling and Extraction: At specified time intervals, replicate soil samples are removed and extracted with appropriate solvents (e.g., acetonitrile/water mixtures).
- Analysis: The parent compound and its transformation products in the soil extracts and trapping solutions are quantified using High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).<sup>[9]</sup> Non-extractable residues are quantified by combustion analysis.
- Data Analysis: The rate of degradation (DT50 and DT90) of aminopyralid and the formation and decline of major metabolites are calculated using appropriate kinetic models.

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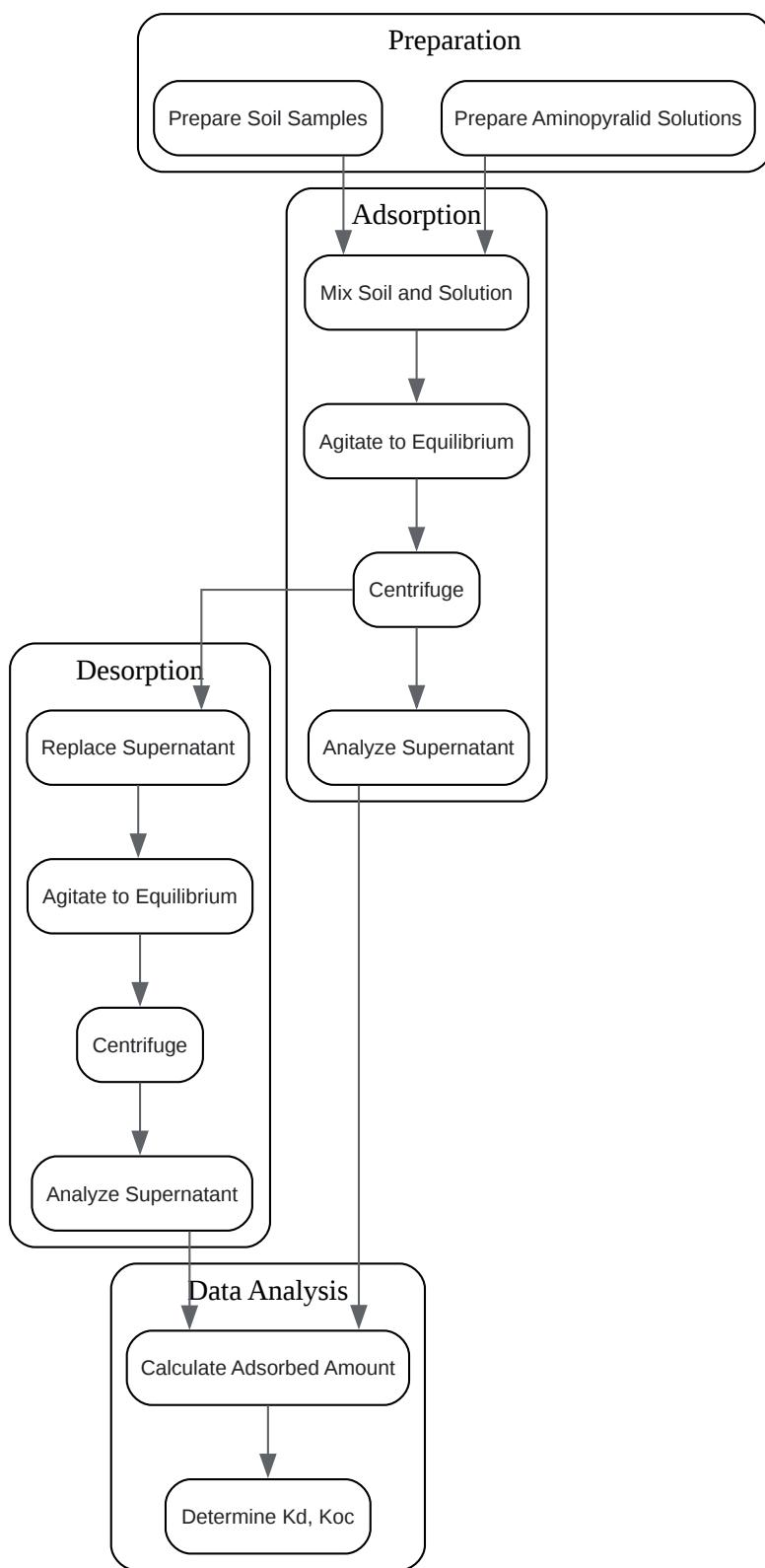
Caption: Workflow for Aerobic Soil Metabolism Study.

## Adsorption/Desorption - Batch Equilibrium Method (based on OECD Guideline 106)

This study determines the adsorption and desorption characteristics of aminopyralid in different soil types.

### Methodology:

- **Soil and Solution Preparation:** A minimum of five different soil types are used.[\[11\]](#) A stock solution of aminopyralid in 0.01 M CaCl<sub>2</sub> is prepared.
- **Preliminary Test:** A preliminary test is conducted to determine the optimal soil-to-solution ratio and equilibration time.
- **Adsorption Phase:** Weighed amounts of soil are mixed with known volumes of aminopyralid solutions of varying concentrations in centrifuge tubes. The tubes are agitated at a constant temperature until equilibrium is reached.
- **Equilibrium and Analysis:** The suspensions are centrifuged to separate the soil and aqueous phases. The concentration of aminopyralid in the supernatant is determined by LC-MS/MS.
- **Desorption Phase:** The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl<sub>2</sub>, and the tubes are agitated again to reach desorption equilibrium. The concentration of aminopyralid in the aqueous phase is then measured.
- **Data Analysis:** The amount of aminopyralid adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. Adsorption and desorption coefficients (K<sub>d</sub>, K<sub>oc</sub>, and Freundlich constants) are calculated.



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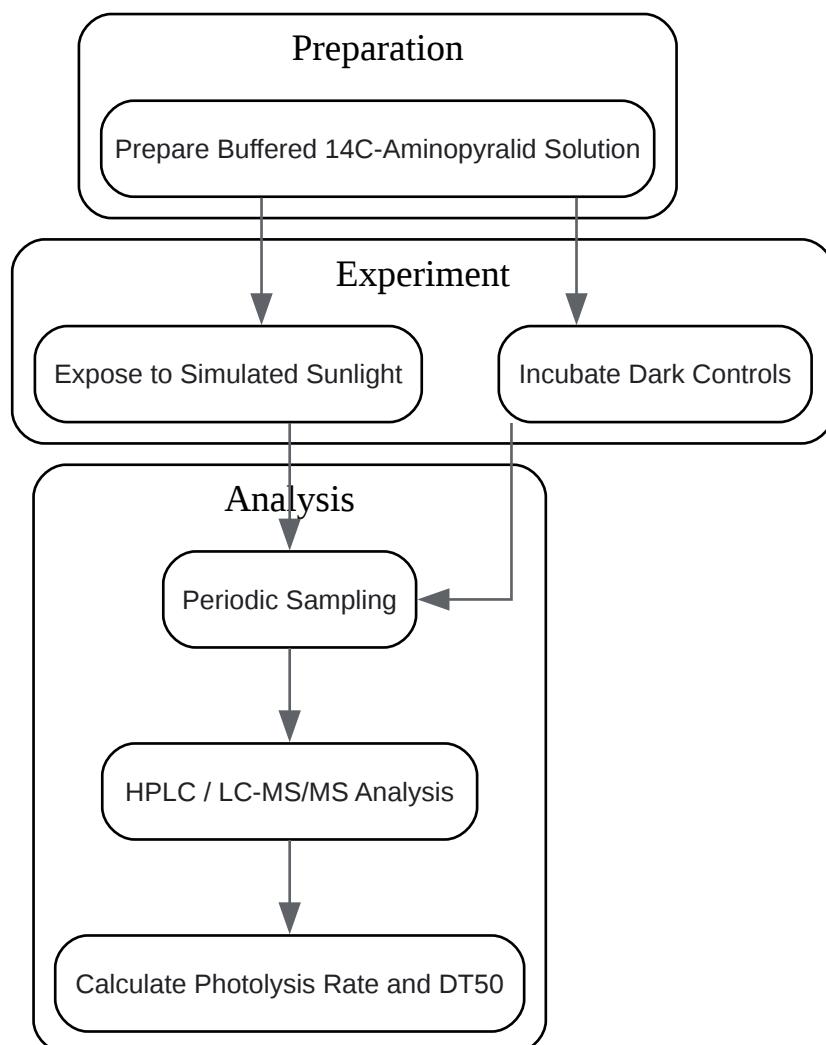
Caption: Workflow for Adsorption/Desorption Study.

# Phototransformation in Water (based on OECD Guideline 316)

This study evaluates the degradation of aminopyralid in water due to direct photolysis.

## Methodology:

- **Solution Preparation:** A sterile, buffered aqueous solution of <sup>14</sup>C-labeled aminopyralid is prepared. The pH is typically set to a value relevant to natural waters (e.g., pH 7).
- **Irradiation:** The solution is placed in quartz tubes and exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).<sup>[12]</sup> Dark controls are run in parallel to account for any non-photolytic degradation.
- **Incubation:** The samples are incubated at a constant temperature (e.g., 25°C).
- **Sampling and Analysis:** At various time points, samples are taken from the irradiated and dark control solutions. The concentration of aminopyralid and its photoproducts are determined by HPLC with radiometric detection and/or LC-MS/MS.
- **Data Analysis:** The rate of photolysis and the half-life (DT50) are calculated. The quantum yield can also be determined to predict photolysis rates under different environmental conditions.



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